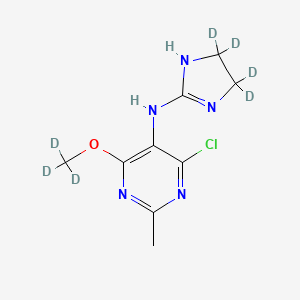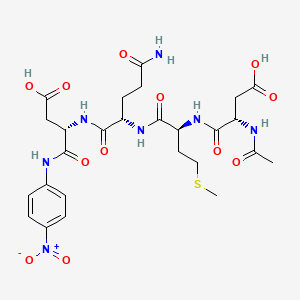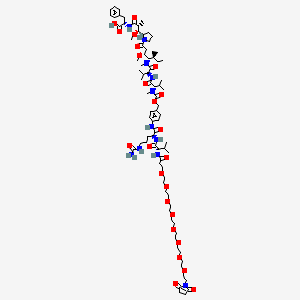
Mal-PEG8-Val-Cit-PAB-MMAF
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mal-PEG8-Val-Cit-PAB-MMAF is a drug-linker conjugate used in the synthesis of antibody-drug conjugates (ADCs). This compound consists of a maleimide (Mal) group, an 8-unit polyethylene glycol (PEG8) spacer, a valine-citrulline (Val-Cit) dipeptide, a para-aminobenzyloxycarbonyl (PAB) linker, and monomethyl auristatin F (MMAF), a potent tubulin inhibitor. The compound is designed to deliver cytotoxic agents specifically to cancer cells, minimizing damage to healthy cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG8-Val-Cit-PAB-MMAF involves several steps:
Synthesis of the PEG8 Spacer: The PEG8 spacer is synthesized by polymerizing ethylene glycol units.
Attachment of the Maleimide Group: The maleimide group is attached to one end of the PEG8 spacer through a reaction with maleic anhydride.
Synthesis of the Val-Cit Dipeptide: The valine-citrulline dipeptide is synthesized using standard peptide synthesis techniques.
Attachment of the PAB Linker: The PAB linker is attached to the Val-Cit dipeptide through a carbamate bond.
Conjugation with MMAF: The final step involves conjugating the PAB-Val-Cit-PEG8-Mal intermediate with MMAF through a thiol-maleimide reaction
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale batch reactors are used for the synthesis of each intermediate.
Purification: High-performance liquid chromatography (HPLC) is used to purify the final product.
Quality Control: The purity and identity of the compound are confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS)
化学反応の分析
Types of Reactions
Mal-PEG8-Val-Cit-PAB-MMAF undergoes several types of chemical reactions:
Cleavage Reactions: The Val-Cit dipeptide is cleaved by proteases, releasing MMAF.
Hydrolysis: The carbamate bond in the PAB linker can be hydrolyzed under acidic conditions.
Thiol-Maleimide Reaction: The maleimide group reacts with thiol groups on antibodies to form stable thioether bonds
Common Reagents and Conditions
Proteases: Enzymes that cleave the Val-Cit dipeptide.
Acidic Conditions: Hydrolysis of the carbamate bond.
Thiol-Containing Compounds: For the thiol-maleimide reaction
Major Products
MMAF: Released upon cleavage of the Val-Cit dipeptide.
Thioether Conjugates: Formed from the reaction with thiol groups
科学的研究の応用
Mal-PEG8-Val-Cit-PAB-MMAF is primarily used in the development of antibody-drug conjugates (ADCs) for cancer therapy. Its applications include:
Chemistry: Used as a linker in the synthesis of ADCs.
Biology: Studied for its ability to selectively deliver cytotoxic agents to cancer cells.
Medicine: Investigated in preclinical and clinical trials for the treatment of various cancers.
Industry: Used in the production of ADCs for pharmaceutical companies .
作用機序
Mal-PEG8-Val-Cit-PAB-MMAF exerts its effects through the following mechanism:
Binding to Antibodies: The maleimide group reacts with thiol groups on antibodies, forming stable thioether bonds.
Targeting Cancer Cells: The antibody directs the conjugate to cancer cells.
Internalization and Cleavage: The conjugate is internalized by cancer cells, where proteases cleave the Val-Cit dipeptide, releasing MMAF.
Inhibition of Tubulin: MMAF inhibits tubulin polymerization, disrupting the mitotic spindle and inducing apoptosis in cancer cells
類似化合物との比較
Mal-PEG8-Val-Cit-PAB-MMAF is similar to other drug-linker conjugates used in ADCs, such as:
Mal-PEG8-Val-Cit-PAB-MMAE: Contains monomethyl auristatin E (MMAE) instead of MMAF. .
Mal-PEG8-Val-Cit-PAB-PNP: Uses a different payload (PNP) and is used for different therapeutic applications.
This compound is unique due to its specific combination of a cleavable linker and a potent tubulin inhibitor, making it highly effective in targeting and killing cancer cells .
特性
分子式 |
C81H129N11O24 |
|---|---|
分子量 |
1640.9 g/mol |
IUPAC名 |
(2S)-2-[[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C81H129N11O24/c1-14-56(8)72(64(106-12)51-68(96)91-32-19-23-63(91)73(107-13)57(9)74(97)86-62(79(102)103)50-58-20-16-15-17-21-58)89(10)78(101)70(54(4)5)88-77(100)71(55(6)7)90(11)81(105)116-52-59-24-26-60(27-25-59)84-75(98)61(22-18-31-83-80(82)104)85-76(99)69(53(2)3)87-65(93)30-34-108-36-38-110-40-42-112-44-46-114-48-49-115-47-45-113-43-41-111-39-37-109-35-33-92-66(94)28-29-67(92)95/h15-17,20-21,24-29,53-57,61-64,69-73H,14,18-19,22-23,30-52H2,1-13H3,(H,84,98)(H,85,99)(H,86,97)(H,87,93)(H,88,100)(H,102,103)(H3,82,83,104)/t56-,57+,61-,62-,63-,64+,69-,70-,71-,72-,73+/m0/s1 |
InChIキー |
CAJDSTOEJLTDKH-OESLGJJGSA-N |
異性体SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN4C(=O)C=CC4=O |
正規SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN4C(=O)C=CC4=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(1R)-1-(2,6-dichloro-3-methoxyphenyl)ethyl]-6-{2-[(2R)-piperidin-2-yl]phenyl}-1H-benzimidazole](/img/structure/B15138572.png)
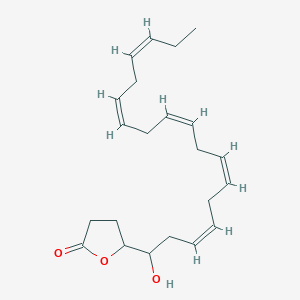
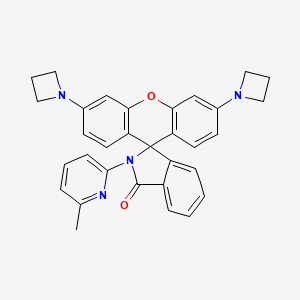
![2-(2-chlorophenyl)-3-[1-[(2,3-dimethylphenyl)methyl]piperidin-4-yl]-5-fluoro-1H-indole](/img/structure/B15138590.png)
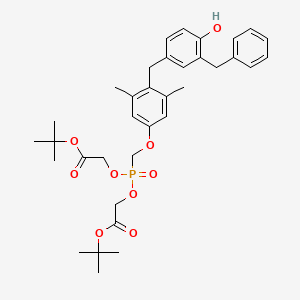
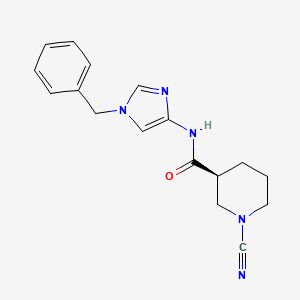
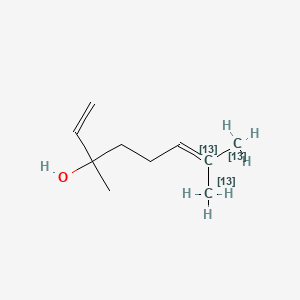
![(1R,2R,10S,11R,19S,27S,31S)-10-hydroxy-4,6,13,23-tetramethoxy-10,19,27-triphenyl-9,18,20,28-tetraoxaoctacyclo[17.12.0.02,11.03,8.012,17.012,31.021,30.024,29]hentriaconta-3(8),4,6,13,16,21,23,29-octaen-15-one](/img/structure/B15138633.png)
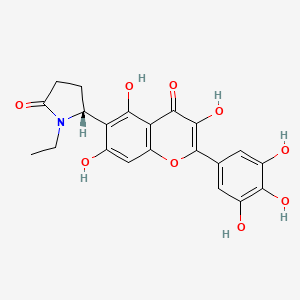
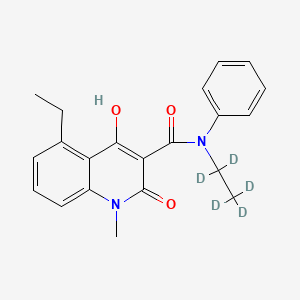
![2-[1-[[5-(6-methoxynaphthalen-2-yl)-1H-pyrazol-4-yl]methyl]pyrrol-2-yl]-1,3-thiazole](/img/structure/B15138660.png)
